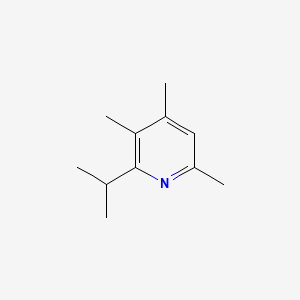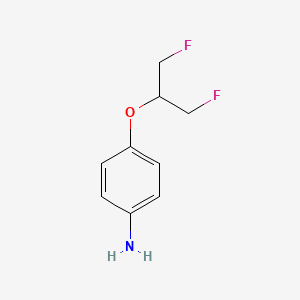
CID 78070001
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 78070001 is a unique organozinc compound characterized by the presence of two tris(trimethylsilyl)silyl groups bonded to a central zinc atom. This compound is notable for its bulky silyl groups, which impart significant steric hindrance, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
CID 78070001 can be synthesized through the reaction of tris(trimethylsilyl)silyl lithium with zinc chloride. The reaction typically occurs in a tetrahydrofuran (THF) solvent under an inert atmosphere to prevent any unwanted reactions with moisture or oxygen . Another method involves the reaction of tris(trimethylsilyl)silane with diethylzinc .
Industrial Production Methods
While specific industrial production methods for bis[tris(trimethylsilyl)silyl]zinc are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring stringent control over reaction conditions to maintain the purity and yield of the compound.
化学反应分析
Types of Reactions
CID 78070001 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding silyl groups.
Reduction: It can participate in reduction reactions where it acts as a reducing agent.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis[tris(trimethylsilyl)silyl]zinc include halogens, acids, and bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield zinc oxide, while substitution reactions can produce a variety of organosilicon compounds .
科学研究应用
CID 78070001 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its potential use in biological systems is being explored, although detailed applications are still under investigation.
Medicine: Research is ongoing to determine its potential medicinal applications, particularly in drug delivery systems.
作用机制
The mechanism of action of bis[tris(trimethylsilyl)silyl]zinc involves its ability to donate electrons and form bonds with various substrates. The bulky silyl groups provide steric protection, allowing the zinc center to participate in selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)zinc: Similar in structure but lacks the additional silyl groups, making it less sterically hindered.
Tris(trimethylsilyl)silane: Contains similar silyl groups but does not have a zinc center.
Bis(trimethylsilyl)amide: Another organozinc compound with different ligands, leading to different reactivity and applications
Uniqueness
CID 78070001 is unique due to its highly sterically hindered structure, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction pathways and products .
属性
CAS 编号 |
108168-22-5 |
|---|---|
分子式 |
C18H54Si8Zn |
分子量 |
560.69 |
IUPAC 名称 |
tris(trimethylsilyl)silicon;zinc |
InChI |
InChI=1S/2C9H27Si4.Zn/c2*1-11(2,3)10(12(4,5)6)13(7,8)9;/h2*1-9H3; |
InChI 键 |
JOPVAAWEWWZZDK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C.[Zn] |
同义词 |
Bis[tris(trimethylsilyl)silyl]zinc |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B561216.png)








![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)


